molecular formula C11H24O B15350201 4-Ethyl-2,6-dimethyl-4-heptanol CAS No. 54460-99-0

4-Ethyl-2,6-dimethyl-4-heptanol

Cat. No.: B15350201
CAS No.: 54460-99-0
M. Wt: 172.31 g/mol
InChI Key: FHFITCYHABMGHH-UHFFFAOYSA-N
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Description

The compound 4-Ethyl-2,6-dimethyl-4-heptanol (CAS 108-82-7), also known as 2,6-Dimethyl-4-heptanol or Diisobutylcarbinol, is a branched secondary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.2545 g/mol . Its IUPAC name, 2,6-dimethylheptan-4-ol, reflects the hydroxyl group (-OH) on the 4th carbon of a heptanol backbone, with methyl groups at the 2nd and 6th positions. Key physicochemical properties include:

  • Boiling point: 449 ± 5 K (176 ± 5°C)
  • Enthalpy of vaporization (ΔvapH°): 15.6 ± 0.07 kcal/mol .

This compound is widely used as a solvent and stabilizer in chemical reactions due to its ability to disrupt intermolecular forces (e.g., hydrogen bonding and van der Waals interactions) . It also contributes to flavor profiles in beverages like baijiu, where trace amounts influence sensory attributes .

Properties

CAS No.

54460-99-0

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

4-ethyl-2,6-dimethylheptan-4-ol

InChI

InChI=1S/C11H24O/c1-6-11(12,7-9(2)3)8-10(4)5/h9-10,12H,6-8H2,1-5H3

InChI Key

FHFITCYHABMGHH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)(CC(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-2,6-dimethyl-4-heptanol can be synthesized through several synthetic routes. One common method involves the reduction of 4-ethyl-2,6-dimethyl-4-heptanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in anhydrous ether or tetrahydrofuran (THF) as the solvent, under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves passing hydrogen gas over a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures. The reaction is carried out in a reactor vessel, and the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2,6-dimethyl-4-heptanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).

  • Reduction: Further reduction of the compound can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: 4-Ethyl-2,6-dimethyl-4-heptanone or 4-ethyl-2,6-dimethyl-4-heptanoic acid.

  • Reduction: Further reduced alcohols or alkanes.

  • Substitution: Bromoalkanes or chloroalkanes.

Scientific Research Applications

4-Ethyl-2,6-dimethyl-4-heptanol is a branched-chain alcohol with the molecular formula C11H24OC_{11}H_{24}O. It belongs to the heptanol family and has several scientific research applications across various fields.

Scientific Research Applications

This compound serves as a precursor in synthesizing more complex organic molecules and intermediates in organic synthesis. In biological studies, it can be employed in the study of lipid metabolism and as a potential biomarker for certain biological processes. Industrially, it is used in the production of fragrances and flavors, and as a solvent in various industrial processes.

Allelopathic Effects

This compound exhibits significant allelopathic properties, demonstrating substantial inhibition of algal growth, particularly against species such as Selenastrum capricornutum and Microcystis aeruginosa.

Treatment Concentration (g/L)Selenastrum capricornutum Growth Inhibition (%)Microcystis aeruginosa Growth Inhibition (%)
2.542.716.5
561.965.8

These findings suggest that the compound may serve as a natural herbicide or growth regulator in aquatic ecosystems by inhibiting harmful algal blooms.

Antimicrobial Activity

Evaluations of this compound have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as a biopesticide or therapeutic agent.

Antimicrobial Testing
In a controlled laboratory setting, the antimicrobial activity of this compound was assessed using the disk diffusion method. The results were as follows:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10

Mechanism of Action

The mechanism by which 4-Ethyl-2,6-dimethyl-4-heptanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-Heptanol, 3,6-dimethyl-

  • Structure : Secondary alcohol with hydroxyl on the 2nd carbon and methyl groups on the 3rd and 6th positions.
  • Key Differences: The hydroxyl group in 3,6-dimethyl-2-heptanol can form an α-methyl ketone, making it more reactive than 2,6-dimethyl-4-heptanol . Reactivity differences impact applications; 2,6-dimethyl-4-heptanol is less prone to oxidation, favoring its use in stabilizing reactions .

4-Ethyl-4-heptanol (CAS 597-90-0)

  • Structure : Hydroxyl on the 4th carbon with an ethyl substituent (instead of methyl groups at 2 and 6).
  • Key Differences: The ethyl group increases hydrophobicity compared to methyl-substituted analogs.

1-Octanol (Linear vs. Branched Alcohols)

  • Structure : Linear primary alcohol with an 8-carbon chain.
  • Key Differences: Branched alcohols like 2,6-dimethyl-4-heptanol have lower melting points and higher solubility in nonpolar solvents due to reduced molecular packing . In lipid bilayers, branched alcohols disrupt membrane structure less aggressively than linear alcohols (e.g., 1-octanol) .

Physicochemical and Functional Comparison

Compound CAS Molecular Formula Hydroxyl Position Key Substituents Boiling Point (K) Applications
2,6-Dimethyl-4-heptanol 108-82-7 C₉H₂₀O 4th 2-CH₃, 6-CH₃ 449 ± 5 Solvent, flavor additive, stabilizer
3,6-Dimethyl-2-heptanol N/A C₉H₂₀O 2nd 3-CH₃, 6-CH₃ Not reported Reactive intermediates
4-Ethyl-4-heptanol 597-90-0 C₉H₂₀O 4th 4-C₂H₅ Not reported Limited data; potential solvent
1-Octanol 543-49-7 C₈H₁₈O 1st Linear chain 468 Membrane studies, fragrances

Biological Activity

4-Ethyl-2,6-dimethyl-4-heptanol, a branched-chain alcohol, has garnered attention for its biological activity, particularly in the context of allelopathy and antimicrobial properties. This compound, with the chemical formula C11_{11}H24_{24}O, is primarily studied for its effects on various microorganisms and its potential applications in agriculture and medicine.

  • Molecular Formula : C11_{11}H24_{24}O
  • Molecular Weight : 172.31 g/mol
  • Structural Characteristics : The compound features a branched structure that contributes to its unique biological interactions.

Allelopathic Effects

Research indicates that this compound exhibits significant allelopathic properties. A study conducted on the effects of plant exudates containing this compound demonstrated substantial inhibition of algal growth, particularly against species such as Selenastrum capricornutum and Microcystis aeruginosa. The results showed:

Treatment Concentration (g/L)Selenastrum capricornutum Growth Inhibition (%)Microcystis aeruginosa Growth Inhibition (%)
2.542.716.5
561.965.8

These findings suggest that the compound may serve as a natural herbicide or growth regulator in aquatic ecosystems by inhibiting harmful algal blooms .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various studies have reported its effectiveness against several bacterial strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a biopesticide or therapeutic agent.

Case Study: Antimicrobial Testing

In a controlled laboratory setting, the antimicrobial activity of this compound was assessed using the disk diffusion method. The results were as follows:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10

These results indicate that the compound possesses notable antibacterial properties, which could be harnessed in agricultural or medical applications .

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes in target organisms. This may involve:

  • Inhibition of Enzymatic Activity : The compound may interfere with key enzymes involved in metabolic pathways.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Q & A

Basic: What are the recommended methods for synthesizing 4-Ethyl-2,6-dimethyl-4-heptanol, and how can reaction conditions be optimized for yield?

Answer: Synthesis typically involves Grignard reactions or catalytic hydrogenation of ketone precursors like 2,6-dimethyl-4-heptanone. Optimization includes temperature control (0–25°C to minimize side reactions) and stoichiometric ratios (1.2 equivalents of reducing agents such as NaBH4). Solvent selection (THF or diethyl ether) and catalyst screening (e.g., PtO2 for hydrogenation) are guided by predictive databases like PISTACHIO and REAXYS. These tools also flag potential side reactions, enabling impurity mitigation .

Basic: How can the structure of this compound be confirmed using spectroscopic techniques?

Answer: Combine IR, NMR (¹H/¹³C), and HRMS. IR identifies hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches . ¹H NMR reveals methyl singlets (δ 0.8–1.2) and ethyl/methylene multiplet clusters (δ 1.2–1.8). HRMS confirms the molecular ion [M+H]+ at m/z 173.1641 (C11H22O). Cross-referencing with NIST spectral libraries ensures accuracy .

Basic: What are the key physical properties (e.g., boiling point) of this compound, and how are they determined experimentally?

Answer: Key properties include boiling point (452.65 K ±5 K via dynamic distillation) and density (~0.85 g/cm³ via group contribution methods). Experimental determination uses calibrated ebulliometers (for boiling point under reduced pressure) and digital densitometers. NIST data, validated through differential scanning calorimetry (DSC), provides phase-change benchmarks .

Advanced: How do discrepancies in reported physical properties (e.g., boiling point) arise, and how can they be resolved?

Answer: Discrepancies stem from impurities, measurement techniques (static vs. dynamic), or calibration errors. Resolution requires purity analysis via GC-MS with internal standards (e.g., 4-octanol) and cross-validation using DSC. Document lab-specific conditions (e.g., atmospheric pressure) and align with NIST uncertainty margins (±5 K) .

Advanced: What strategies resolve contradictions between theoretical and experimental stereochemical data?

Answer: Advanced NMR (NOESY for spatial proximity) and computational modeling (DFT at B3LYP/6-31G*) reconcile discrepancies. Compare experimental coupling constants (J values) with simulations. Cross-referencing NIST spectra and REAXYS reaction pathways ensures consistency .

Advanced: How can GC-MS parameters be optimized for quantifying this compound in mixtures?

Answer: Optimize inlet temperature (250–300°C), column type (DB-WAX for polar retention), and split ratios (1:10–1:50). Use internal standards (e.g., 4-octanol) and NIST mass spectral libraries for peak identification. Validate with calibration curves (0.1–100 ppm) and spike-recovery tests (85–115% recovery) .

Advanced: What role does this compound play in lignin degradation, and how are enzyme interactions studied?

Answer: Structural analogs (e.g., 4-ethyl-2,6-dimethoxybenzaldehyde) act as lignin breakdown intermediates. Study enzyme interactions via laccase-mediated systems (LMS) using UV-Vis kinetics and molecular docking (AutoDock Vina). Competitive inhibition assays (0.1–10 mM substrate) quantify binding affinities .

Basic: What impurities arise during synthesis, and how are they identified?

Answer: Common byproducts include alkenes (dehydration) and secondary alcohols (over-reduction). GC-MS profiling with retention indices and fragmentation patterns (e.g., m/z 155 for [M+H-H2O]+) identifies impurities. Predictive tools like PISTACHIO flag side reactions (e.g., diols from excess reductants) .

Advanced: How do computational tools predict reactivity and stability under varying conditions?

Answer: Density Functional Theory (DFT) calculates thermodynamic stability (ΔG) and reaction pathways. Solvent effects (PCM for THF) and pH-dependent protonation are modeled in Gaussian/ORCA. QSPR models predict logP/pKa using molecular descriptors, validated against NIST data .

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